molecular formula C15H14O4 B8743984 3-(4-Methoxybenzyloxy)benzoic acid

3-(4-Methoxybenzyloxy)benzoic acid

Cat. No.: B8743984
M. Wt: 258.27 g/mol
InChI Key: CMBKRJGERJTDEP-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyloxy)benzoic acid is a benzoic acid derivative featuring a 4-methoxybenzyloxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₄O₄ (molecular weight: 258.27 g/mol), deduced from structural analogs such as 4-benzyloxy-3-methoxybenzoic acid . The compound is synthesized via nucleophilic substitution, where 3-hydroxybenzoic acid reacts with 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) . This method yields moderate to high efficiency (~82% in analogous reactions) .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H14O4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

CMBKRJGERJTDEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter physicochemical properties:

Compound Name Substituent(s) Position Molecular Weight Key Electronic Effects
3-(4-Methoxybenzyloxy)benzoic acid 4-Methoxybenzyloxy 3 258.27 Electron-donating (methoxy enhances ring electron density)
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 3-Nitrobenzyloxy (ester) 4 - Electron-withdrawing (nitro decreases pKa)
4-Benzyloxy-3-methoxybenzoic acid Benzyloxy, Methoxy 4, 3 258.27 Mixed effects (methoxy donates, benzyloxy is neutral)
3-[(4-Chlorobenzyl)oxy]benzoic acid 4-Chlorobenzyloxy 3 262.69 Electron-withdrawing (chloro increases acidity)
  • Acidity : The target compound’s methoxy group at the benzyloxy moiety donates electrons via resonance, reducing carboxylic acid acidity (higher pKa) compared to chloro or nitro analogs .
  • Solubility : Methoxy groups enhance lipophilicity, favoring solubility in organic solvents (e.g., ethyl acetate, DMF) .

Spectroscopic and Physical Properties

  • NMR Signatures : Methoxy protons resonate as singlets at δ 3.8–3.9, while benzyloxy methylenes appear as doublets (δ 4.8–5.2) .
  • Melting Points : Analogs with polar groups (e.g., hydroxyl, nitro) exhibit higher melting points (e.g., 217.5–220°C in ) due to hydrogen bonding .

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